molecular formula C12H8N2 B1362585 1,2-Di(pyridin-4-yl)ethyne CAS No. 73564-69-9

1,2-Di(pyridin-4-yl)ethyne

Cat. No. B1362585
CAS RN: 73564-69-9
M. Wt: 180.2 g/mol
InChI Key: SPKCEACOZLCRSV-UHFFFAOYSA-N
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Description

1,2-Di(pyridin-4-yl)ethyne, also known as DPPE, is an organic compound . It is a colorless to light yellow solid with a distinct aromatic odor . It is stable under normal temperature and pressure, insoluble in water, but soluble in many organic solvents . It is extensively used as a ligand/linker in the synthesis of a variety of metal-organic frameworks (MOFs) and coordination polymers (CPs) .


Synthesis Analysis

A metal-organic framework (MOF) was prepared from 1,2-di(pyridin-4-yl)ethyne, terephthalic acid, and zinc (II) nitrate in dimethylformamide, water, and ethanol at 80 °C . The synthesis process involves a vigorous exothermic reaction that may require cooling with an ice bath .


Molecular Structure Analysis

The molecular formula of 1,2-Di(pyridin-4-yl)ethyne is C12H8N2 . The crystals of the MOF prepared from 1,2-di(pyridin-4-yl)ethyne are monoclinic, space group P2 1 /c with Z = 4 .


Chemical Reactions Analysis

A thermogravimetric analysis (TGA) of the MOF prepared from 1,2-di(pyridin-4-yl)ethyne was performed . A series of condensation, oxidation, acid-amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .


Physical And Chemical Properties Analysis

1,2-Di(pyridin-4-yl)ethyne has a molecular weight of 180.20 g/mol . It is a colorless to light yellow solid with a distinct aromatic odor . It is stable under normal temperature and pressure, insoluble in water, but soluble in many organic solvents .

Scientific Research Applications

Synthesis and Structural Characterization

1,2-Di(pyridin-4-yl)ethyne has been utilized in the synthesis and structural characterization of various compounds. For instance, Foschi et al. (2018) explored its role in the Ti(OiPr)4-mediated double aryl Grignard addition, leading to the development of a synthesis method for diarylated 1,2-di(pyridin-2-yl)ethanes and 2-(1,2,2-triarylvinyl)-pyridines (Foschi et al., 2018).

Conductance Studies

The molecule has been studied for its conductance properties. Velizhanin et al. (2010) conducted experiments to measure the single molecule conductance of 1,2-bi(pyridin-4-yl)ethyne, providing valuable insights into its electrical characteristics (Velizhanin et al., 2010).

Coordination Chemistry

The coordination chemistry of 1,2-Di(pyridin-4-yl)ethyne has been a subject of interest. Albrecht et al. (2012) reported on a metal-organic framework constructed using 1,2-Di(pyridin-4-yl)ethyne, terephthalic acid, and zinc(II) nitrate, highlighting its potential in MOF construction (Albrecht et al., 2012).

Crystal Structure Determination

Percino et al. (2006) focused on the crystal and molecular structure determination of derivatives of 1,2-Di(pyridin-4-yl)ethyne, providing insights into the structural aspects of these compounds (Percino et al., 2006).

Catalysis

1,2-Di(pyridin-4-yl)ethyne has been explored for its role in catalysis. For example, Wang et al. (2007) studied the reaction of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with Cu(II) to generate a discrete complex, demonstrating its potential in catalytic applications (Wang et al., 2007).

Synthetic Chemistry

The compound has significant applications in synthetic chemistry. For instance, Neenan et al. (1996) described the synthesis, spectroscopic characterization, and X-ray structures of dinuclear and polynuclear compounds using 1,2-bis(2-pyridyl)ethyne (Neenan et al., 1996).

Supramolecule Formation

1,2-Di(pyridin-4-yl)ethyne has been used in the self-assembly of discrete supramolecules. Chi et al. (2003) explored its use with organoplatinum acceptor units to form closed macrocycles, demonstrating its versatility in molecular assembly (Chi et al., 2003).

Safety And Hazards

1,2-Di(pyridin-4-yl)ethyne may cause irritation to the eyes, skin, and respiratory tract . Therefore, it is recommended to wear chemical goggles, gloves, and respiratory protective equipment when handling it . It should be handled in a well-ventilated laboratory environment and kept away from sources of ignition or high temperatures . During storage and handling, it should be kept away from oxygen, acids, bases, and other flammable substances to prevent accidents .

properties

IUPAC Name

4-(2-pyridin-4-ylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKCEACOZLCRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319739
Record name 1,2-Di(pyridin-4-yl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(pyridin-4-yl)ethyne

CAS RN

73564-69-9
Record name 73564-69-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Di(pyridin-4-yl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M Albrecht, M Nieger, A Schmidt - Zeitschrift für Naturforschung B, 2012 - degruyter.com
A metal-organic framework (MOF) was prepared from 1,2-di(pyridin-4-yl)ethyne, terephthalic acid and zinc(II) nitrate in dimethylformamide, water and ethanol at 80 C. The cavities of the …
Number of citations: 3 www.degruyter.com
AS Palakkal, S Prabhakar, RS Pillai - Separation Science and …, 2022 - Taylor & Francis
In natural gas (NG), significant amounts of hydrogen sulfide (H 2 S) and carbon dioxide (CO 2 ) are the most menacing contaminants that cause degradation of the purity of fuel. We …
Number of citations: 1 www.tandfonline.com
ME Moussa, E Peresypkina, AV Virovets, D Venus… - …, 2018 - pubs.rsc.org
The reactions of the P2 ligand complex [Cp2Mo2(CO)4(η2-P2)] (Cp = C5H5, 1) with Ag[Al{OC(CF3)3}4] (Ag[TEF]) in the presence of the rigid bipyridyl linkers 1,2-di(pyridin-4-yl)ethyne (3…
Number of citations: 18 pubs.rsc.org
C Göbel, O Klimm, F Puchtler… - Beilstein Journal of …, 2017 - beilstein-journals.org
Spin-crossover compounds are a class of materials that can change their spin state from high spin (HS) to low spin (LS) by external stimuli such as light, pressure or temperature. …
Number of citations: 5 www.beilstein-journals.org
C Göbel, O Klimm, F Puchtler, S Rosenfeldt… - … –Nanoreactors for the … - d-nb.info
I reproduced the synthesis of the nanoparticle samples and synthesised the bulk materials presented in this work, characterised my samples by TEM, DLS, magnetic susceptibility …
Number of citations: 4 d-nb.info
ME Moussa, E Peresypkina, AV Virovets, D Venus… - bib-pubdb1.desy.de
The reactions of the P2 ligand complex [Cp2Mo2 (CO) 4 (η2-P2)](Cp= C5H5, 1) with Ag [Al {OC (CF3) 3} 4](Ag [TEF]) in the presence of the rigid bipyridyl linkers 1, 2-di (pyridin-4-yl) …
Number of citations: 2 bib-pubdb1.desy.de
JH Li, Q Huang, SY Wang, SJ Ji - Organic letters, 2018 - ACS Publications
S 3 •– -mediated [1 + 2 + 2] and [1 + 3 + 1] cycloaddition reactions of aromatic alkynes to give tetraphenylthiophene and 2-benzylidenetetrahydrothiophene derivatives via two C–S bond …
Number of citations: 49 pubs.acs.org
Z Fan, S Song, W Li, K Geng, Y Xu, ZH Miao… - Organic …, 2015 - ACS Publications
A new strategy is reported for the economical synthesis of indoles bearing an N-(3-aminobut-2-enoyl) substituent through Rh III -catalyzed redox-neutral C–H activation of pyrazolones …
Number of citations: 64 pubs.acs.org
K Yoshida, IV Pobelov, DZ Manrique, T Pope… - Scientific reports, 2015 - nature.com
Electrical and mechanical properties of elongated gold-molecule-gold junctions formed by tolane-type molecules with different anchoring groups (pyridyl, thiol, amine, nitrile and …
Number of citations: 57 www.nature.com
R Adam, M Mon, R Greco, LHG Kalinke… - Journal of the …, 2019 - ACS Publications
Supramolecular coordination compounds (SCCs) represent the power of coordination chemistry methodologies to self-assemble discrete architectures with targeted properties. SCCs …
Number of citations: 50 pubs.acs.org

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